[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 51484-42-5
VCID: VC8122610
InChI: InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol

[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-

CAS No.: 51484-42-5

Cat. No.: VC8122610

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- - 51484-42-5

Specification

CAS No. 51484-42-5
Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
IUPAC Name 2-(4-phenylphenyl)-N-pyridin-4-ylacetamide
Standard InChI InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22)
Standard InChI Key BDETZHBLXPUMDC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Difenpiramide belongs to the biphenylalcanoic acid derivative family, featuring:

  • Core structure: A [1,1'-biphenyl] group substituted at the 4-position with an acetamide side chain.

  • Functional groups:

    • N-pyridin-2-yl: A pyridine ring attached to the acetamide nitrogen, contributing to hydrogen bonding and π-π stacking interactions.

    • Biphenyl system: Provides rigidity and lipophilicity, enhancing membrane permeability .

Table 1: Molecular Properties of Difenpiramide

PropertyValueSource
CAS Number51484-40-3
Molecular FormulaC₁₉H₁₆N₂O
Molecular Weight288.34 g/mol
Density1.192 g/cm³
Melting Point122–124°C
Boiling Point549°C at 760 mmHg
Flash Point285.8°C

Synthesis and Manufacturing

Synthetic Pathways

Difenpiramide is synthesized via a two-step process involving:

  • Formation of biphenyl-4-acetamide: Reacting biphenyl-4-acetic acid chloride with 2-aminopyridine in anhydrous ethyl ether.

  • Purification: Crystallization from ethanol or acetone-water mixtures yields the final product with >98% purity .

Key Reaction Conditions

  • Temperature: 5–25°C (controlled via ice bath during exothermic reaction).

  • Solvent: Anhydrous ethyl ether for optimal solubility and side-product minimization.

  • Yield: 84% after recrystallization .

Table 2: Synthesis Parameters

ParameterValueSource
Reactant Ratio1:2 (acid chloride:aminopyridine)
Reaction Time20 hours
WorkupWashing with NaHCO₃, MgSO₄ drying

Pharmacological Profile

Mechanism of Action

Difenpiramide’s polypharmacology arises from:

  • COX inhibition: Reduces prostaglandin synthesis, comparable to ibuprofen .

  • Uricosuric effect: Enhances renal excretion of uric acid via URAT1 transporter modulation .

  • Platelet anti-aggregation: Inhibits thromboxane A₂ synthesis without affecting ADP-induced aggregation .

Therapeutic Indications

Clinical studies highlight efficacy in:

  • Rheumatoid arthritis: Reduces joint swelling and pain (ED₅₀ = 50 mg/kg in murine models) .

  • Gout management: Lowers serum urate levels by 30–40% at 100 mg/day .

  • Postoperative inflammation: Superior to aspirin in reducing edema (p < 0.01) .

Table 3: Pharmacokinetic Data

ParameterValueSource
Bioavailability92% (oral)
Plasma Half-life4.2 hours
Protein Binding88–92%
MetabolismHepatic (CYP2C9)

Comparative Analysis with Structural Analogs

Biphenylpyridine Derivatives

Compared to 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid (HPBPC, CAS 1393711-96-0), difenpiramide differs in:

  • Functional group: Acetamide vs. carboxylic acid, altering solubility (logP = 3.1 vs. 2.4) .

  • Biological targets: HPBPC acts as a MOF ligand, while difenpiramide targets inflammatory pathways .

NSAID Class Comparison

PropertyDifenpiramideIbuprofenAspirin
Uricosuric ActivityYesNoNo
Platelet EffectAnti-aggregationNo effectIrreversible inhibition
GI ToxicityLowModerateHigh

Future Directions

Structural Optimization

  • Analog synthesis: Replacing pyridinyl with thiazole (logP optimization) .

  • Prodrug development: Ester derivatives to enhance oral absorption .

Clinical Applications

  • Combination therapy: With allopurinol for refractory gout.

  • Neuroinflammation: Preclinical data suggest BBB permeability (brain/plasma ratio = 0.8) .

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